2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide
Description
This compound features a hybrid structure combining a 1,2,4-oxadiazole ring, a 2-oxopyridin-1(2H)-yl moiety, and an N-(3,5-dimethylphenyl)acetamide group. The oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability and hydrogen-bonding capabilities, which are critical for drug-receptor binding . The pyridinone (2-oxopyridin-1(2H)-yl) component may contribute to solubility and conformational rigidity.
Properties
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c1-14-10-15(2)12-18(11-14)25-20(29)13-28-9-3-4-19(23(28)30)22-26-21(27-31-22)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQISOLRYJGBFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is with a molecular weight of approximately 397.29 g/mol. The structure features a 1,2,4-oxadiazole ring and a pyridine moiety, which are known to contribute to its biological activities.
Biological Activity Overview
-
Anticancer Activity :
- Compounds containing the oxadiazole moiety have shown promising anticancer effects. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant inhibitory effects against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in targeted cancer cells .
- A study reported that oxadiazole derivatives exhibited IC50 values ranging from 92.4 µM to lower concentrations against a panel of eleven different cancer cell lines .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against both bacterial and fungal strains. The presence of the oxadiazole ring enhances its interaction with microbial enzymes, leading to effective inhibition of growth .
- In particular, derivatives have been shown to outperform traditional antibiotics in certain assays .
- Anti-inflammatory Effects :
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring has been found to inhibit various enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which play critical roles in cellular processes related to cancer progression and inflammation .
- Intercalation into DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells such as cancer cells .
Case Study 1: Anticancer Activity
A recent study evaluated the efficacy of several oxadiazole derivatives on human colon adenocarcinoma (HT29) cells. The results indicated that certain derivatives induced apoptosis through the mitochondrial pathway, significantly reducing cell viability at concentrations as low as 50 µM over 48 hours .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, a series of oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. One derivative showed a minimum inhibitory concentration (MIC) lower than that of ciprofloxacin against Staphylococcus aureus and Escherichia coli, indicating superior efficacy .
Table 1: Biological Activities of Selected Oxadiazole Derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound under consideration has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% and 85.26%, respectively .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth and survival .
Antibacterial Properties
Oxadiazole derivatives have also been investigated for their antibacterial activities. The compound's structural features allow it to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth:
- Broad-Spectrum Activity : Research indicates that compounds similar to 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide exhibit activity against both Gram-positive and Gram-negative bacteria .
Other Pharmacological Effects
Beyond anticancer and antibacterial activities, this compound may exhibit additional pharmacological properties:
- Anticonvulsant Activity : Some derivatives in the oxadiazole class have shown promise in managing seizures, indicating a potential for neurological applications .
- Anti-inflammatory Effects : Preliminary studies suggest that certain oxadiazole derivatives may possess anti-inflammatory properties, making them candidates for further investigation in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives. Modifications to the core structure can significantly influence biological activity:
| Structural Feature | Modification Type | Effect on Activity |
|---|---|---|
| Bromine Substitution | Halogenation | Increases potency against cancer cells |
| Oxadiazole Ring | Alteration of substituents | Modulates antibacterial efficacy |
| Dimethylphenyl Group | Variations in size or electron-donating ability | Affects overall pharmacokinetics |
Case Studies and Experimental Findings
Several case studies have documented the synthesis and testing of similar compounds:
- Synthesis and Biological Evaluation : A study synthesized various N-Aryl oxadiazoles and evaluated their anticancer activity using in vitro assays against different cell lines, showing promising results for certain derivatives .
- Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into how these compounds interact with target proteins involved in cancer progression, aiding in the rational design of more effective drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs can be categorized based on shared pharmacophores:
Key Comparisons:
Bioactive Heterocycles: The target compound’s 1,2,4-oxadiazole is distinct from benzothiazole () or tetrahydropyrimidinone (). Oxadiazoles are more electronegative, enhancing metabolic stability compared to benzothiazoles, which rely on sulfur-mediated interactions .
Substituent Effects :
- The 4-bromophenyl group in the target compound parallels halogenated analogs in and . Bromine’s polarizability may improve binding to hydrophobic pockets in enzymes or receptors, as seen in antibacterial benzothiazoles .
- The 3,5-dimethylphenyl acetamide substituent contrasts with simpler phenyl or hydroxymethylphenyl groups (), likely enhancing lipophilicity and membrane permeability.
Biological Activity: While benzothiazole derivatives () show anti-inflammatory (IC₅₀: 5d = 12.3 µM) and antibacterial (MIC: 5d = 8 µg/mL) activities, the target compound’s oxadiazole-pyridinone core may offer improved selectivity due to reduced off-target interactions . The absence of a thiazolidinone ring (as in ) suggests the target compound may lack COX-2 inhibition but could target alternative pathways, such as bacterial DNA gyrase or cytokine receptors.
Synthetic Accessibility :
- The target compound’s synthesis likely involves cyclization of amidoxime precursors to form the oxadiazole ring, a method less complex than the multi-step spirocyclization required for benzothiazole derivatives () .
Research Findings and Hypotheses
- Antibacterial Potential: The bromophenyl and oxadiazole motifs align with DNA gyrase inhibitors (e.g., ciprofloxacin analogs), suggesting possible Gram-positive activity .
- Metabolic Stability: The oxadiazole ring may confer resistance to esterase-mediated degradation compared to phenoxy-linked acetamides (), extending half-life .
- Toxicity Risks: The 3,5-dimethylphenyl group could increase hepatotoxicity risks, a concern noted in similar lipophilic acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
